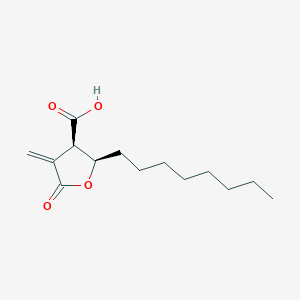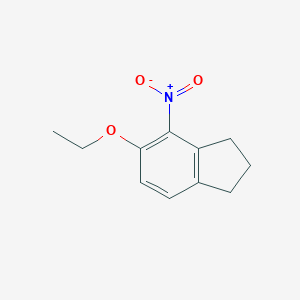
5-ethoxy-4-nitro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-4-nitro-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 221.21 g/mol.
Wirkmechanismus
The exact mechanism of action of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It may also act by disrupting the cell membrane and causing oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 5-ethoxy-4-nitro-2,3-dihydro-1H-indene exhibits various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene is its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, insecticidal, and fungicidal properties, making it a versatile compound for research. However, its synthesis requires specialized equipment and expertise, and it may not be readily available in some laboratories. Additionally, its exact mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-ethoxy-4-nitro-2,3-dihydro-1H-indene. One area of interest is the development of new drugs and pharmaceuticals based on its structure. It may also be used as a starting material for the synthesis of novel organic compounds and polymers. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in agriculture and material science.
Synthesemethoden
The synthesis of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of 2-ethoxy-1-nitrobenzene, which is then subjected to a reduction reaction using sodium borohydride to obtain 5-ethoxy-4-nitro-2,3-dihydro-1H-indene. The purity of the final product can be improved by recrystallization using suitable solvents.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-4-nitro-2,3-dihydro-1H-indene has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of novel drugs and pharmaceuticals. In agriculture, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, it has been used as a starting material for the synthesis of various organic compounds and polymers.
Eigenschaften
CAS-Nummer |
163704-79-8 |
|---|---|
Produktname |
5-ethoxy-4-nitro-2,3-dihydro-1H-indene |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-ethoxy-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13NO3/c1-2-15-10-7-6-8-4-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
GJVZDWJBJUPSQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
Synonyme |
1H-Indene,5-ethoxy-2,3-dihydro-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





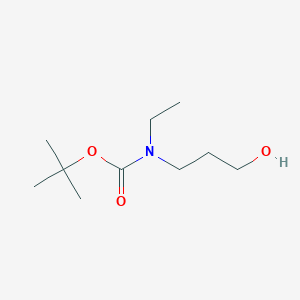
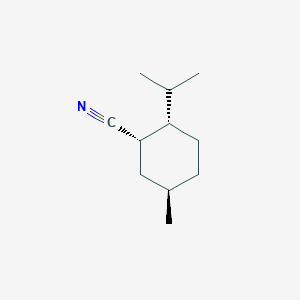
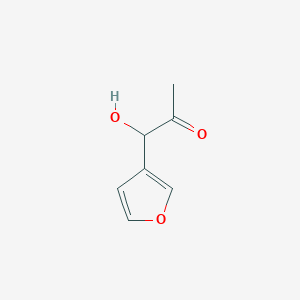
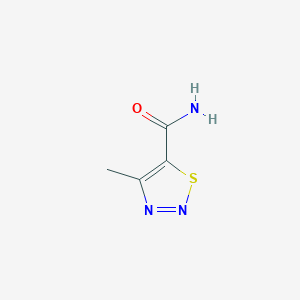
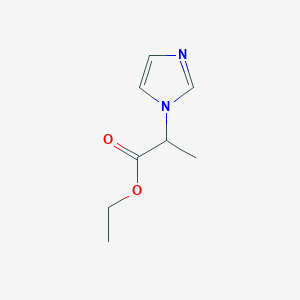

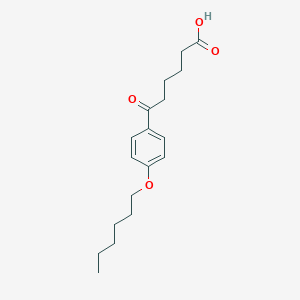

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
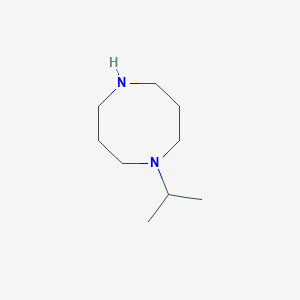
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)
